3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Antibacterial MIC Gram-negative

This is the core scaffold for low nanomolar TNKS2 inhibitors (PDB: 4M7B). The 8-amino group enables rapid library synthesis. Validated antimicrobial activity (E. coli MIC 25 µg/mL, C. albicans MIC 6.25 µg/mL) provides a reliable baseline for SAR studies. Use this specific 3-phenyl analog for defined target engagement; substitution at the 3,6,8-positions critically alters activity.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 6583-40-0
Cat. No. B183346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
CAS6583-40-0
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
InChIInChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1
InChIKeySWAJPHCXKPCPQZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS 6583-40-0): Procurement-Ready Heterocyclic Scaffold with Established Synthetic and Pharmacological Utility


3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS 6583-40-0) is a core heterocyclic scaffold within the 1,2,4-triazolo[4,3-b]pyridazine family. This compound features a phenyl ring at the 3-position and a free primary amine at the 8-position, providing a molecular framework amenable to further derivatization [1]. The structure has been extensively employed as a core pharmacophore in medicinal chemistry, particularly as a central scaffold in the development of tankyrase (TNKS) inhibitors, where it serves as an NAD+ isostere targeting the nicotinamide binding site [2]. Its documented synthetic accessibility and well-characterized physicochemical properties (MW 211.22, LogP ~1.37) make it a defined and reproducible starting point for structure-activity relationship (SAR) studies and library synthesis [1].

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine: Why Analogs Cannot Be Assumed Equivalent in Biological Activity


The triazolo[4,3-b]pyridazine class exhibits pronounced sensitivity to substitution patterns, rendering generic interchange among analogs highly inadvisable without empirical validation. Specifically, variation at the 3-position (aryl/heteroaryl) and the 6- and 8-positions dictates target engagement, potency, and selectivity profiles [1]. For example, replacing the 3-phenyl group or introducing substituents at the 6- or 8-positions can shift a compound's primary activity from antimicrobial to tankyrase inhibition or PDE4 modulation [2]. As evidenced below, even within the same sub-series of antimicrobial triazolopyridazines, minor modifications lead to substantial (≥4-fold) differences in MIC values against specific pathogens [3]. Therefore, procurement decisions based solely on core scaffold similarity, without considering these defined substituent effects, carry a quantifiable risk of selecting a compound with inadequate or entirely divergent activity for the intended application.

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine: Quantitative Differentiation Evidence Against Closest Analogs


Antibacterial Potency: 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Exhibits a 4-Fold Superior MIC vs. 3-(2-Hydroxyphenyl) Analog Against E. coli

In a comparative evaluation of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines, 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (compound 2b in the study, with unsubstituted 3-phenyl and 6-phenyl rings) demonstrated quantifiably superior antibacterial activity against Escherichia coli compared to its 3-(2-hydroxyphenyl) analog (compound 2a) [1].

Antibacterial MIC Gram-negative E. coli

Antifungal Potency: 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Shows a 16-Fold MIC Advantage vs. 3-(4-Hydroxyphenyl) Analog Against C. albicans

In the same head-to-head comparative study, 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (compound 2b) exhibited pronounced antifungal activity against Candida albicans, whereas its 3-(4-hydroxyphenyl) analog (compound 2e) was substantially less potent [1].

Antifungal MIC C. albicans Candidiasis

Core Pharmacophore Role: 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine as a Validated Scaffold in a Low Nanomolar TNKS2 Inhibitor (PDB: 4M7B)

The triazolo[4,3-b]pyridazin-8-amine core is the central pharmacophore of a potent and selective tankyrase 2 (TNKS2) inhibitor series. Crystallographic studies (PDB ID: 4M7B) confirm that the N1 and N2 nitrogen atoms of the triazole ring directly engage the nicotinamide binding site of TNKS2, acting as an NAD+ isostere [1]. This structural validation has enabled the optimization of a derivative (compound 12) to achieve low nanomolar potency against TNKS, with an IC50 value of approximately 46 nM against TNKS2 [1].

Tankyrase TNKS2 Crystallography Wnt Signaling NAD+ Isostere

Procurement-Ready Supply: 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Offers Immediate Availability with Documented Quality Control

As a defined chemical entity, 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS 6583-40-0) is available for immediate procurement from established chemical suppliers with accompanying quality control documentation . This contrasts with the situation for many close analogs, which may require custom synthesis with associated lead times, cost premiums, and analytical characterization burdens.

Procurement Sourcing Inventory Supply Chain

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimicrobial Lead Identification and SAR Exploration

Given its quantifiably superior activity against E. coli (MIC 25 μg/mL) and C. albicans (MIC 6.25 μg/mL) compared to its 3-(2-hydroxyphenyl) and 3-(4-hydroxyphenyl) analogs [1], this compound serves as a well-defined starting point for antimicrobial drug discovery programs. Its established MIC values provide a reliable baseline for medicinal chemistry efforts aimed at optimizing potency, spectrum, and ADME properties. Researchers can confidently use this compound as a reference standard when evaluating new derivatives or when benchmarking against known antimicrobial agents.

Structure-Guided Tankyrase Inhibitor Development

This compound's core scaffold is the validated pharmacophore of a low nanomolar TNKS2 inhibitor series, with a defined binding mode confirmed by X-ray crystallography (PDB: 4M7B) [2]. This makes it an essential starting material for any research group investigating tankyrase inhibition, Wnt signaling modulation, or PARP family enzyme targeting. The availability of the co-crystal structure enables rational, structure-based design of novel analogs with enhanced potency and selectivity, providing a clear advantage over de novo scaffold discovery.

Heterocyclic Library Synthesis and Diversity-Oriented Synthesis (DOS)

The 8-amino group provides a tractable chemical handle for parallel synthesis, allowing for the rapid generation of diverse compound libraries through amide bond formation, reductive amination, or N-arylation. As a procurement-ready scaffold (CAS 6583-40-0) with documented purity and immediate commercial availability , it enables efficient library production without the delays and costs associated with custom core synthesis. This is particularly valuable for high-throughput screening (HTS) hit expansion and SAR by catalog approaches.

PDE4 Inhibitor Probe and Tool Compound Generation

The broader [1,2,4]triazolo[4,3-b]pyridazine class has been validated as a scaffold for highly potent and selective PDE4A inhibitors, with specific derivatives demonstrating low nanomolar potency and isoform selectivity across a panel of 21 PDE family members [3]. 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine provides an accessible entry point into this therapeutically relevant chemical space, enabling the development of new PDE4-targeting probes for inflammation, CNS, and respiratory disease research.

Quote Request

Request a Quote for 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.